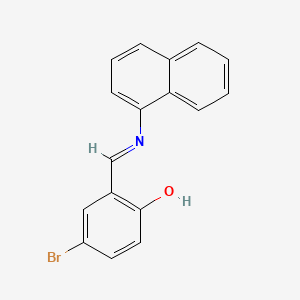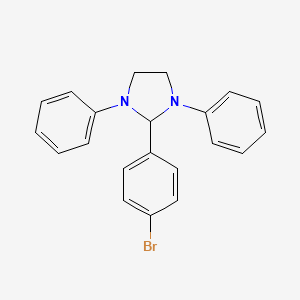![molecular formula C20H10Cl2I2N2O2 B11559361 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11559361.png)
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, benzoxazole, and diiodophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the dichlorophenyl group, and the iodination of the phenol ring. Common reagents used in these reactions include dichlorobenzene, benzoxazole precursors, and iodine sources. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol include other benzoxazole derivatives and halogenated phenols. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichlorophenyl and diiodophenol moieties contribute to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C20H10Cl2I2N2O2 |
|---|---|
Molecular Weight |
635.0 g/mol |
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H10Cl2I2N2O2/c21-14-3-1-10(6-15(14)22)20-26-17-8-13(2-4-18(17)28-20)25-9-11-5-12(23)7-16(24)19(11)27/h1-9,27H |
InChI Key |
ZHHAAYTUJBWLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11559285.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11559293.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559294.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11559296.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559305.png)

![N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline](/img/structure/B11559313.png)
![2-({5'-Acetyl-3'-cyano-6'-methyl-1',4'-dihydro-[3,4'-bipyridin]-2'-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide](/img/structure/B11559318.png)

![Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11559344.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11559349.png)
![N-[(2E)-4-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11559350.png)
